Dimethyl dipropargylmalonate

Description

Historical Perspective on the Evolution of Malonate Chemistry in Organic Synthesis

The journey of malonate chemistry began in 1858 when French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. atamanchemicals.comacs.org Initially, its synthesis was a multi-step process, but has since been refined to more direct commercial methods, including those starting from chloroacetic acid or diethyl malonate. atamanchemicals.comacs.org Malonic acid and its esters, like diethyl malonate and dimethyl malonate, quickly became fundamental reagents in organic synthesis. wikipedia.orgchemicalbook.com

The classical chemistry of malonates is characterized by the reactivity of the methylene (B1212753) group positioned between two carbonyl groups, which allows for easy deprotonation and subsequent alkylation reactions. wikipedia.org This has made malonic esters invaluable in the synthesis of a wide array of compounds, including barbiturates, vitamins B1 and B6, and various amino acids. wikipedia.org

A significant advancement in malonate chemistry came with the advent of palladium-catalyzed reactions. nih.gov Research into π-allylpalladium chemistry, for instance, has led to a new generation of reactions involving allylic esters of β-keto carboxylates and malonates. These transformations, which proceed under neutral conditions, have expanded the synthetic utility of malonates to include the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones, as well as facilitating intramolecular aldol (B89426) condensation and Michael addition reactions. nih.gov

Significance of Diyne and Propargyl Moieties in Contemporary Chemical Research

The propargyl group, containing a reactive alkyne, is a cornerstone of modern organic synthesis. rawsource.comrsc.org Its utility stems from the high nucleophilicity of the alkyne and the acidity of the terminal hydrogen, which provide a handle for numerous synthetic transformations. rsc.org Propargyl alcohols and halides are key intermediates for introducing the propargyl functional group into molecules, facilitating the construction of complex structures found in pharmaceuticals, agrochemicals, and polymers. rawsource.com The propargyl radical is another important intermediate, valued for its unique electronic structure and its role in forming polycyclic aromatic hydrocarbons. researchgate.netuwindsor.ca

Conjugated 1,3-diynes are also of significant interest due to their unique rod-like structures and their presence in various natural products. researchgate.netrsc.org These moieties are not only synthetically challenging to construct but also offer a wealth of possibilities for further chemical derivatization. researchgate.net The photophysical properties of diyne-bridged chromophores are an active area of research, with studies indicating that the diyne moiety plays a crucial role in the electronic transitions of these molecules. acs.org The integration of diyne moieties into unnatural α-amino acids is also being explored, opening up new avenues in the synthesis of novel bioactive molecules and materials. acs.org The presence of two C≡C bonds in 1,3-diynes presents unique challenges and opportunities in hydrofunctionalization reactions, allowing for various modes of addition. mdpi.com

Overview of Dimethyl Dipropargylmalonate as a Strategic Building Block

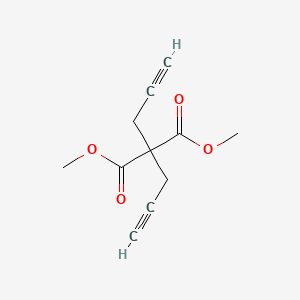

This compound, with the chemical formula C₁₁H₁₂O₄, is a solid that appears as a white to orange or green powder or crystal. cymitquimica.comnih.gov It is recognized as a valuable and frequently used building block in organic synthesis. cymitquimica.comiucr.orgsigmaaldrich.com Its structure, featuring a central malonate ester flanked by two propargyl groups, provides a rich platform for a variety of chemical transformations.

This compound is particularly well-suited for cyclization and annulation reactions. vulcanchem.com For instance, it is a key substrate in transition metal-catalyzed [2+2+2] cycloaddition reactions. In the presence of an iridium catalyst, this compound can react with a monoalkyne like 1-hexyne (B1330390) to form an indane derivative in high yield. researchgate.net Platinum-catalyzed cyclization/hydrosilylation of this compound with triethylsilane produces a functionalized cyclopentane (B165970) derivative. nih.gov

Furthermore, this compound serves as a monomer in cyclopolymerization reactions. Using molybdenum-based metathesis catalysts, it can be polymerized to form a highly regular polyene containing predominantly five-membered rings in the polymer backbone. electronicsandbooks.comrsc.orgrsc.org The reaction conditions, such as the solvent, can significantly influence the selectivity of the polymerization. electronicsandbooks.comrsc.org For example, conducting the polymerization in supercritical carbon dioxide has been shown to yield a polymer with over 95% five-membered rings. electronicsandbooks.comrsc.orgresearchgate.net

| Property | Value |

| IUPAC Name | dimethyl 2,2-bis(prop-2-ynyl)propanedioate |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 63104-44-9 |

| Appearance | White to Orange to Green powder to crystal |

Scope and Academic Relevance of this compound Investigations

The academic interest in this compound stems from its versatility as a synthetic intermediate. Research has explored its utility in a range of reactions that construct complex cyclic and polymeric structures.

Key areas of investigation include:

Cycloaddition Reactions: The use of this compound in metal-catalyzed [2+2+2] cycloadditions to synthesize indane derivatives showcases its potential in building complex carbocyclic frameworks. researchgate.net

Cyclization/Hydrosilylation: Platinum-catalyzed reactions that transform this compound into highly substituted cyclopentanes demonstrate its utility in creating functionalized five-membered rings. nih.gov These products can undergo further transformations, highlighting the synthetic value of this methodology. nih.gov

Cyclopolymerization: The polymerization of this compound is a significant area of study. Research has focused on controlling the regioselectivity of the polymerization to produce polymers with specific ring structures in their backbones. electronicsandbooks.comrsc.orgrsc.org The influence of reaction media, such as supercritical carbon dioxide, on the polymer structure is a notable finding in this area. electronicsandbooks.comrsc.orgresearchgate.net

Radical and Ion-Induced Cyclizations: The compound has also been subjected to thiyl radical- and mercuric ion-induced cyclizations, further expanding its repertoire of chemical transformations. acs.org

These investigations underscore the academic relevance of this compound as a strategic tool for the synthesis of diverse and complex molecular architectures.

| Catalyst System | Reactant | Product Type |

| [Ir(cod)Cl]₂ / dppe | 1-Hexyne | Indane derivative |

| [PhN=C(Me)C(Me)=NPh]PtMe₂ / B(C₆F₅)₃ | HSiEt₃ | Substituted cyclopentane |

| MoCl₅-based catalysts | - | Polyene with 5-membered rings |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2-bis(prop-2-ynyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKISDSWMEPTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)(CC#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63104-44-9 | |

| Record name | Dimethyl Dipropargylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Studies of Dimethyl Dipropargylmalonate

Cycloaddition Reactions

The spatial proximity of the two alkyne functionalities in dimethyl dipropargylmalonate makes it an ideal candidate for intramolecular and intermolecular cycloaddition reactions. The following sections explore its reactivity in transition metal-catalyzed [2+2+2] cycloadditions, a powerful synthetic methodology for the formation of six-membered rings.

The [2+2+2] cycloaddition is a formal process that involves the combination of three unsaturated components, such as alkynes and alkenes, to form a new six-membered ring. In the context of this compound, this typically involves the two internal alkyne groups and an external unsaturated partner. Various transition metals have been shown to effectively catalyze this transformation, each exhibiting unique mechanistic nuances and levels of selectivity.

Ruthenium catalysts, particularly those bearing the cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligand, are well-established for their ability to promote [2+2+2] cycloadditions of 1,6-diynes with alkenes. acs.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, have elucidated the catalytic cycle for these transformations. acs.orgnih.gov The reaction pathway is influenced by the nature of the alkene partner.

With cyclic alkenes, such as bicyclic alkenes, a standard Ru-catalyzed [2+2+2] cycloaddition is generally observed, leading directly to the formation of bicyclic 1,3-cyclohexadienes. nih.gov The proposed mechanism involves the formation of a ruthenacycloheptadiene intermediate, which then undergoes reductive elimination to yield the final product. nih.gov In contrast, with acyclic alkenes, the reaction can proceed through a "formal" [2+2+2] cycloaddition. This pathway involves the initial formation of a 1,3,5-triene via a β-hydride elimination and reductive elimination sequence, followed by a thermal 6π-electrocyclization to furnish the 1,3-cyclohexadiene (B119728) ring. acs.orgnih.gov

While specific studies detailing the reaction of this compound with bicyclic alkenes under ruthenium catalysis are not extensively documented, the established reactivity of similar 1,6-diynes provides a strong indication of its expected behavior. The reaction would likely proceed through the standard cycloaddition pathway to afford polycyclic structures incorporating the bicyclic alkene framework.

Table 1: Mechanistic Pathways in Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes

| Alkene Partner | Predominant Pathway | Key Intermediates | Final Product |

| Bicyclic Alkenes | Standard [2+2+2] Cycloaddition | Ruthenacycloheptadiene | Bicyclic 1,3-Cyclohexadiene |

| Acyclic Alkenes | Formal [2+2+2] Cycloaddition | Ruthenacycloheptadiene, 1,3,5-Triene | 1,3-Cyclohexadiene |

Cobalt complexes, particularly those containing cyclopentadienyl (Cp) ligands, have a rich history in catalyzing the [2+2+2] cyclotrimerization of alkynes to form benzene (B151609) derivatives. researchgate.netnih.gov This transformation can be extended to the reaction of diynes with a monoalkyne or to the cotrimerization of a diyne with a nitrile to form pyridine (B92270) derivatives (hetero-cyclotrimerization). nih.gov

An efficient cobalt-catalyzed [2+2+2] cyclotrimerization of diynes with norbornene, a bicyclic alkene, has been reported. researchgate.net This reaction, utilizing a CoI2(PPh3)2/Zn system, provides the corresponding cycloadducts in good yields, demonstrating the feasibility of incorporating strained cyclic alkenes into the newly formed six-membered ring. researchgate.net The mechanism of cobalt-catalyzed cyclotrimerization is generally understood to proceed through the formation of a cobaltacyclopentadiene intermediate. nih.gov Subsequent coordination of the third unsaturated partner (alkyne, alkene, or nitrile) and insertion leads to a cobaltacycloheptadiene (or a related metallacycle), which then undergoes reductive elimination to furnish the aromatic or hydroaromatic product. nih.gov

For hetero-cyclotrimerizations, the reaction of a diyne with a nitrile in the presence of a suitable cobalt catalyst provides access to fused pyridine systems. nih.gov The regioselectivity of this reaction with unsymmetrical diynes can be a critical aspect. While specific examples with this compound are not prevalent in the literature, its symmetrical nature would simplify the product outcome in reactions with nitriles.

Iridium complexes have emerged as effective catalysts for a variety of organic transformations, including [2+2+2] cycloadditions. nih.govacs.org Research has shown that iridium(III) complexes can catalyze the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes (dipropargyl amines) with alkynes to produce highly substituted isoindolines. rsc.org Given the structural similarity between dipropargyl amines and this compound, analogous reactivity with iridium catalysts can be anticipated.

A key feature of iridium-catalyzed cycloadditions is the potential for high regioselectivity when using unsymmetrical diynes or alkynes. DFT studies on the iridium-catalyzed [2+2+2] cycloaddition of unsymmetrical α,ω-diynes with nitriles have provided insights into the factors controlling the regiochemical outcome. researchgate.net The reaction of 1,6-enynes with monoalkynes catalyzed by iridium complexes has also been demonstrated to yield cyclohexadiene derivatives, highlighting the versatility of iridium in mediating such cycloadditions. nih.govacs.org

The choice of ligand coordinated to the iridium center can significantly influence the course of the reaction, sometimes leading to cycloisomerization as a competing pathway. nih.govacs.org For the cycloaddition of 1,6-enynes, ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been found to be suitable. nih.govacs.org

Palladium catalysts are renowned for their versatility in carbon-carbon bond formation. While direct palladium-catalyzed [2+2+2] cycloadditions of diynes are less common compared to other metals, palladium excels in promoting other modes of cyclization and dimerization of 1,6-diynes. For instance, palladium-catalyzed silaborative carbocyclizations of 1,6-diynes have been developed to synthesize 1,2-dialkylidenecycloalkanes bearing silyl (B83357) and boryl groups. rsc.org

The dimerization of terminal alkynes is another well-established palladium-catalyzed process, which can lead to the formation of 1,3-butadiynes or trans-enynes depending on the catalyst and reaction conditions. acs.org While these are not [2+2+2] cycloadditions, they represent important reactivity patterns of the propargyl moieties present in this compound.

Mechanistic studies on the palladium-catalyzed cyclization of related systems, such as dimethyl diallylmalonate, have provided detailed insights into the elementary steps of these transformations, which often involve oxidative addition, carbopalladation, and reductive elimination. nih.govduke.edu Although the reactivity of the allyl group differs from the propargyl group, these studies offer a foundational understanding of how palladium interacts with such substrates.

Gold catalysis has witnessed a surge of interest in recent years, particularly for the activation of alkynes towards nucleophilic attack. rsc.org In the context of 1,6-diynes like this compound, gold catalysts can promote a variety of intramolecular cyclization and cycloisomerization reactions. rsc.org These transformations often proceed through the formation of highly reactive intermediates such as gold-stabilized vinyl cations or gold carbenes. nih.govnih.gov

One notable reaction is the gold-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade. nih.gov In this process, the gold catalyst first promotes an intramolecular cyclization of the diyne, which can be followed by a cycloaddition with an external alkene. Mechanistic studies suggest that these cascades can involve the formation of a β-aryl gold-carbene species, which then acts as a 4-carbon synthon in a subsequent [4+2] cycloaddition. nih.gov

Gold-catalyzed cycloisomerization of 1,6-diynes can lead to the formation of various carbocyclic skeletons. rsc.org The reaction pathway is often sensitive to the substitution pattern of the diyne and the nature of the gold catalyst and ligands. These reactions provide a powerful means to access complex molecular architectures from simple acyclic precursors. escholarship.org

Table 2: Overview of Transition Metal-Catalyzed Reactions of 1,6-Diynes

| Metal | Predominant Reaction Type(s) | Key Features | Potential Products from this compound |

| Ruthenium | [2+2+2] Cycloaddition | Pathway dependent on alkene partner | Polycyclic 1,3-cyclohexadienes |

| Cobalt | [2+2+2] Cyclotrimerization, Hetero-cyclotrimerization | Formation of aromatic and heteroaromatic rings | Fused benzene and pyridine derivatives |

| Iridium | [2+2+2] Cycloaddition | Potential for high regioselectivity | Polycyclic cyclohexadienes |

| Palladium | Cyclization, Dimerization | Formation of exocyclic dienes, dimerization products | Dialkylidenecyclopentanes, butadiynes, enynes |

| Gold | Cycloisomerization, Cascade Cyclizations | Activation of alkynes towards intramolecular attack | Complex carbocyclic and polycyclic systems |

Hexadehydro-Diels–Alder (HDDA) Cascade Reactions Initiated by this compound Derivatives

The Hexadehydro-Diels–Alder (HDDA) reaction is a powerful transformation for the synthesis of benzyne (B1209423) and other aryne intermediates. This reaction typically involves the thermal cycloisomerization of a 1,3-diyne with a diynophile. In a cascade sequence, the highly reactive benzyne intermediate can be trapped intramolecularly to construct complex polycyclic aromatic systems in a single step.

While the general principles of HDDA reactions are well-established, specific studies detailing the participation of this compound or its derivatives in such cascade reactions are not extensively documented in the reviewed literature. However, the structural motif of this compound, possessing two terminal alkyne functionalities, makes it a potential precursor for constructing a tethered 1,3-diyne system. By tethering a third alkyne (the diynophile) to the malonate backbone, a suitable substrate for an intramolecular HDDA reaction could be designed. The subsequent trapping of the generated benzyne intermediate by a pendant functional group would lead to the formation of intricate polycyclic structures. The efficiency of such a cascade would be influenced by the nature of the tether and the trapping group.

Cyclization and Cascade Reactions

The two propargyl groups of this compound provide a scaffold for a variety of cyclization and cascade reactions, leading to the formation of five- and six-membered rings with diverse functionalities.

Hydrosilylation-Initiated Cyclizations Catalyzed by Platinum Complexes

Platinum complexes have been shown to be effective catalysts for the hydrosilylation-initiated cyclization of this compound. In a notable study, a cationic platinum(II) complex, generated in situ from [PtCl₂(cod)] and AgOTf, catalyzed the cyclization of this compound in the presence of triethylsilane (HSiEt₃). This reaction proceeds via an initial hydrosilylation of one of the alkyne groups, followed by an intramolecular cyclization onto the second alkyne, ultimately yielding a silylated five-membered ring.

The reaction exhibits high selectivity for the formation of a five-membered ring over a six-membered ring. The proposed mechanism involves the formation of a platinum-hydride species which then undergoes insertion of one of the alkyne groups. Subsequent intramolecular carboplatination of the second alkyne leads to a five-membered ring intermediate, which then undergoes reductive elimination to afford the final product and regenerate the platinum catalyst.

A key finding in this area is the high diastereoselectivity observed in these cyclizations. For instance, the reaction of this compound with triethylsilane catalyzed by a platinum dimethyl diimine complex in the presence of a boron co-catalyst resulted in the formation of 1,1-dicarbomethoxy-3-methylene-4-(triethylsilylmethylene)cyclopentane with a high Z:E selectivity of 26:1 and in 82% isolated yield. This demonstrates the potential to control the stereochemical outcome of the cyclization.

| Catalyst System | Silane | Product | Yield (%) | Z:E Ratio |

| [PtCl₂(cod)] / AgOTf | HSiEt₃ | Silylated cyclopentane (B165970) derivative | - | - |

| [PhN=C(Me)C(Me)=NPh]PtMe₂ / B(C₆F₅)₃ | HSiEt₃ | 1,1-dicarbomethoxy-3-methylene-4-(triethylsilylmethylene)cyclopentane | 82 | 26:1 |

Radical-Initiated Cyclizations with Thiophenols

The reaction of 1,6-diynes with thiols under radical conditions is a known method for the synthesis of cyclic compounds. This process, often referred to as a thiol-yne radical cyclization, is initiated by the addition of a thiyl radical to one of the alkyne moieties. The resulting vinyl radical can then cyclize onto the second alkyne, leading to the formation of a five- or six-membered ring. The reaction is terminated by hydrogen abstraction from another thiol molecule, which also propagates the radical chain.

Intramolecular Cyclization Pathways and Stereoselectivity

The intramolecular cyclization of 1,6-diynes like this compound can proceed through various pathways, leading to different ring sizes and stereoisomers. The outcome of these reactions is highly dependent on the reaction conditions, the catalyst employed, and the substitution pattern of the diyne.

In transition metal-catalyzed cyclizations, the formation of five-membered rings is often favored. The stereoselectivity of these reactions is a crucial aspect, and controlling it remains a significant area of research. For substituted 1,6-diynes, the substituents can direct the stereochemical outcome of the cyclization. For instance, in the platinum-catalyzed hydrosilylation-initiated cyclization of this compound, the high Z:E selectivity observed for the exocyclic double bond is a notable example of stereocontrol.

Computational studies on related 1,6-dienes have shown that the stereoselectivity in intramolecular Alder-ene reactions is influenced by the substitution pattern. Activating groups can favor trans-selectivity due to more stabilizing orbital and electrostatic interactions in an asynchronous transition state. While this is for a diene system, similar principles of orbital interactions and steric effects in the transition state would likely govern the stereoselectivity in the cyclization of 1,6-diynes like this compound. The gem-dimethylcarboxylate substitution pattern in this compound is expected to play a significant role in influencing the conformational preferences of the transition states, thereby dictating the stereochemical outcome of the cyclization.

Polymerization and Copolymerization Dynamics

This compound serves as a valuable monomer in the synthesis of conjugated polymers through cyclopolymerization, a process that involves a concerted intramolecular cyclization and intermolecular polymerization.

Cyclopolymerization via Metathesis Catalysis

Metathesis catalysts, particularly those based on molybdenum and tungsten, have been successfully employed for the cyclopolymerization of this compound and its diethyl ester analogue. This polymerization proceeds in a living manner, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity indices.

The cyclopolymerization of diethyl dipropargylmalonate by a well-defined molybdenum catalyst, Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂, in dimethoxyethane results in a conjugated polyene containing both five- and six-membered rings within the polymer backbone. researchgate.net The formation of the five-membered ring is believed to be crucial in preventing catalyst deactivation. researchgate.net The living nature of this polymerization has been demonstrated by the linear increase of the number-average molecular weight (Mₙ) with the amount of monomer consumed and by the successful synthesis of block copolymers. researchgate.net

Similarly, molybdenum and tungsten hexacarbonyls have been shown to catalyze the cyclopolymerization of diethyl dipropargylmalonate, yielding polymers with a polyene backbone containing five- and/or six-membered rings. koreascience.kr The ratio of five- to six-membered rings can be influenced by the choice of catalyst. For instance, Mo(CO)₆ tends to produce polymers with only five-membered rings, whereas a (toluene)Mo(CO)₃/chloranil system can lead to the formation of both ring sizes. koreascience.kr

The table below summarizes the findings from the cyclopolymerization of dipropargylmalonate esters using different metathesis catalysts.

| Monomer | Catalyst System | Solvent | Polymer Structure | Key Findings |

| Diethyl dipropargylmalonate | Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂ | Dimethoxyethane | Polyene with 5- and 6-membered rings | Living polymerization, low polydispersity, block copolymer synthesis. researchgate.net |

| Diethyl dipropargylmalonate | Mo(CO)₆ | - | Polyene with 5-membered rings | Catalyzes metathesis cyclopolymerization. koreascience.kr |

| Diethyl dipropargylmalonate | (toluene)Mo(CO)₃ / Chloranil | - | Polyene with 5- and 6-membered rings | Produces a mixture of ring sizes. koreascience.kr |

Thiol-Alkyne Click Polymerization for Monolithic Material Fabrication

Thiol-alkyne "click" polymerization is a highly efficient and versatile method for the construction of cross-linked polymer networks. rsc.orgd-nb.info This reaction proceeds via a radical-mediated step-growth mechanism, where a dithiol monomer reacts with a dialkyne monomer, such as this compound, to form a thioether linkage. The versatility of this reaction allows for the fabrication of monolithic materials with tailored properties. nih.gov

The process can be initiated either thermally or photochemically. d-nb.info The resulting polymer networks are often characterized by high refractive indices due to the incorporation of sulfur atoms. d-nb.info While direct examples of this compound in the fabrication of monolithic materials via thiol-alkyne click polymerization are not specified in the search results, the fundamental principles of this chemistry are broadly applicable. The two propargyl groups of this compound make it an ideal cross-linking agent in such polymerizations, reacting with multifunctional thiols to create a three-dimensional network structure characteristic of monolithic materials.

Controlled Polymerization Techniques for Molecular Weight and Architecture Control

Although specific applications of RAFT to this compound are not detailed, the presence of the alkyne functionalities offers a platform for such controlled polymerization methods. The process would involve the use of a suitable RAFT agent to mediate the polymerization of the alkyne groups in a controlled manner. This would enable the synthesis of well-defined homopolymers of this compound or block copolymers where it is incorporated as one of the segments, thus allowing for precise tuning of the material's properties.

Other Notable Reactivity Profiles

Beyond polymerization, the terminal alkyne groups of this compound can participate in a range of other chemical transformations.

Functional Group Interconversions of Derived Structures

Structures derived from this compound possess a versatile array of functional groups, primarily the terminal alkynes and the geminal diester moiety, which serve as handles for a wide range of chemical transformations. These interconversions allow for the synthesis of complex carbocyclic and heterocyclic frameworks, leveraging the unique reactivity of the 1,6-diyne system and the established chemistry of malonic esters. Key transformations include intramolecular cyclizations initiated by radicals or metal ions, as well as modifications of the ester and alkyne functionalities.

Intramolecular Cyclization Reactions

The 1,6-diyne skeleton of this compound is perfectly arranged for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings. The course of these reactions is highly dependent on the reagents and conditions employed.

Thiyl Radical-Induced Cyclization

The photochemical reaction of this compound with thiophenols serves as a primary example of a radical-initiated cyclization of a 1,6-diyne. acs.orgacs.org When irradiated with a high-pressure mercury lamp in the presence of benzenethiol (B1682325) or p-toluenethiol, the dipropargylmalonate undergoes a cyclization cascade. The process is initiated by the addition of a thiyl radical to one of the alkyne moieties. The resulting vinyl radical can then attack the second intramolecular alkyne, forming a five-membered ring. acs.org This leads to a mixture of cyclized diadducts, including isomers with endocyclic and exocyclic double bonds, alongside uncyclized mono- and di-adducts. acs.org The formation of cyclopentane products is the exclusive outcome of these radical-based cyclizations. acs.org

| Reactant | Reagents | Conditions | Products | Yield | Reference |

| This compound | Benzenethiol or p-toluenethiol | Photochemical irradiation (450-W Hg lamp), 6 h | Mixture of cyclized (cyclopentane derivatives) and uncyclized adducts | Not specified | acs.org |

Mercuric Ion-Induced Cyclization

In contrast to radical-mediated pathways, the reaction of this compound with mercuric salts in an aqueous medium follows a different mechanistic route, ultimately yielding a six-membered ring. acs.org Treatment with aqueous mercuric chloride initially promotes the hydration of both alkyne functional groups, converting the diyne into an intermediate diketone, 5,5-dicarbomethoxy-2,8-nonanedione. acs.org This derived diketone is not isolated but is subsequently cyclized under the reaction conditions. An intramolecular aldol-type condensation occurs, followed by dehydration, to produce 5,5-dicarbomethoxy-3-methylcyclohex-2-enone in good yield. acs.org This transformation represents a sequential functional group interconversion: alkyne to ketone, followed by intramolecular C-C bond formation to construct a cyclohexenone ring system.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| This compound | Aqueous Mercuric Chloride | Not specified | 5,5-dicarbomethoxy-3-methylcyclohex-2-enone | Good | acs.org |

Transformations Involving the Malonate Ester Group

The malonate core of derived structures can undergo classic functional group interconversions, such as hydrolysis and decarboxylation.

Selective Hydrolysis

The diester can be selectively hydrolyzed to the corresponding half-ester or fully to the dicarboxylic acid. For instance, using a controlled amount of a base like potassium hydroxide (B78521) (KOH) in a mixed solvent system such as THF/water can achieve efficient monohydrolysis of dialkyl malonates without inducing decarboxylation. researchgate.net This converts the diester into a monoacid-monoester derivative, introducing a carboxylic acid functionality that can be used for further transformations, such as amide coupling.

Decarboxylation

Following hydrolysis to the malonic acid derivative, decarboxylation can be readily achieved. Heating the substituted malonic acid, often in the presence of a catalyst, leads to the loss of carbon dioxide and the formation of a substituted acetic acid or its corresponding ester if monohydrolysis was performed first. beilstein-journals.org This sequence is a fundamental strategy in organic synthesis, where the malonate group is used to facilitate alkylation and is subsequently removed. rsc.orgnih.gov This allows for this compound to potentially serve as a precursor to more complex structures where the gem-diester moiety is ultimately converted into a single ester or carboxylic acid group.

Transformations of the Propargyl Groups

The terminal alkyne functionalities are highly versatile and can be converted into a variety of other functional groups.

1,3-Dipolar Cycloaddition

The propargyl groups are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. libretexts.org For example, reaction with an azide (B81097) (R-N₃) in a copper-catalyzed or thermal process (a "click reaction") would yield a 1,2,3-triazole. youtube.com Similarly, cycloaddition with a nitrile oxide would produce an isoxazole. youtube.com These reactions are highly efficient and tolerant of various functional groups, providing a powerful method for constructing five-membered heterocyclic rings from alkyne-containing structures derived from this compound.

Reduction

The alkyne groups can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst would result in partial reduction to the corresponding Z-alkenes, transforming the diyne into a diene. Alternatively, complete reduction to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, converting the propargyl groups into propyl groups.

Catalysis and Ligand Design in Reactions Involving Dimethyl Dipropargylmalonate

Design and Synthesis of Catalytic Systems for Dimethyl Dipropargylmalonate Transformations

The design of catalytic systems for reactions involving this compound and its derivatives primarily revolves around the use of transition metals capable of activating the alkyne functionalities. Gold(I) catalysts have proven particularly effective in this regard. The electrophilic nature of gold(I) complexes allows them to activate carbon-carbon triple bonds, making them susceptible to nucleophilic attack.

A notable catalytic system employed for the cyclization of dipropargylmalonate derivatives is the gold(I) complex JohnPhosAu(MeCN)SbF₆ . semanticscholar.org In this system, the catalytically active species is generated in situ. The JohnPhos ligand, a bulky biaryl phosphine (B1218219), provides the necessary steric and electronic properties to stabilize the gold(I) center and facilitate the catalytic cycle. The synthesis of such a catalyst involves the reaction of a gold(I) precursor, like (dimethyl sulfide)gold(I) chloride, with the phosphine ligand, followed by anion exchange to introduce a non-coordinating anion like hexafluoroantimonate (SbF₆⁻), which enhances the catalyst's electrophilicity.

The general approach to designing these catalysts involves:

Choice of Metal: Late transition metals like gold, palladium, and rhodium are often selected for their ability to interact with π-systems of alkynes.

Ligand Selection: The ligand framework is crucial for tuning the catalyst's properties. Bulky, electron-rich phosphine ligands are commonly used to enhance stability and reactivity.

Counter-ion Effect: A weakly coordinating or non-coordinating counter-ion is often employed to maximize the Lewis acidity and catalytic activity of the metal center.

In a typical laboratory-scale synthesis of a spirobislactone from a 2,2-disubstituted malonic acid derivative, the JohnPhosAu(MeCN)SbF₆ catalyst is dissolved in a suitable solvent like dichloromethane (B109758) at room temperature, to which the malonic acid substrate is then added. semanticscholar.org

| Catalyst Component | Function |

| Gold(I) Metal Center | Activates the C-C triple bond of the dipropargyl moiety, making it electrophilic. |

| JohnPhos Ligand | A bulky and electron-donating phosphine that stabilizes the gold cation and influences the steric environment around the metal. |

| Acetonitrile (B52724) (MeCN) Ligand | A labile (easily displaced) ligand that allows the substrate to coordinate to the gold center. |

| Hexafluoroantimonate (SbF₆⁻) | A non-coordinating anion that ensures a highly electrophilic and reactive cationic gold complex. |

This interactive table summarizes the roles of the components in the JohnPhosAu(MeCN)SbF₆ catalytic system.

Ligand Effects on Reactivity and Selectivity

The choice of ligand is paramount in transition metal catalysis as it directly influences the catalyst's activity, stability, and the selectivity of the reaction. tcichemicals.comrsc.org Ligand properties such as steric bulk, electronic character, and bite angle (in the case of bidentate ligands) can be fine-tuned to achieve a specific chemical transformation. tcichemicals.com

Phosphine Ligands: Phosphine ligands are a versatile class of ligands used extensively in catalysis. gessnergroup.com Their properties can be systematically modified:

Electronic Effects: Electron-donating phosphines, such as those with alkyl substituents (e.g., tricyclohexylphosphine), increase the electron density on the metal center. This can enhance the rate of key steps like oxidative addition in a catalytic cycle. tcichemicals.com Conversely, electron-withdrawing groups can make the metal center more Lewis acidic.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in controlling selectivity. tcichemicals.com Bulky ligands can create a specific coordination environment that favors the formation of one product over another and can promote reductive elimination steps. tcichemicals.com In the context of this compound, bulky ligands would influence how the substrate approaches and coordinates to the metal center, thereby directing the regioselectivity of subsequent bond formations.

Indenyl vs. Cyclopentadienyl (B1206354) Ligands: While direct comparisons in reactions of this compound are not extensively documented, the "indenyl effect" provides insight into potential ligand effects. Transition metal complexes featuring indenyl ligands often exhibit enhanced reactivity compared to their cyclopentadienyl (Cp) analogues. rsc.org The indenyl ligand's ability to slip from a η⁵-coordination mode to a η³-mode more readily than a Cp ligand creates a vacant coordination site on the metal. rsc.org This facilitates substrate binding and can lead to significantly higher catalytic activity. For a reaction involving this compound, an indenyl-metal complex could potentially show higher turnover frequencies than a corresponding cyclopentadienyl complex due to this dynamic behavior.

| Ligand Type | Key Property | Potential Effect on this compound Reactions |

| Bulky, Electron-Rich Phosphines | High electron density, large cone angle. | May increase reaction rates by promoting oxidative addition and reductive elimination steps; can control regioselectivity. |

| Indenyl Ligands | Ability to slip (η⁵ to η³), creating open coordination sites. | Could lead to higher catalytic activity and turnover frequencies compared to cyclopentadienyl systems. |

| Bidentate Phosphines (e.g., Xantphos) | Defined bite angle. | Can enforce specific geometries on the metal center, influencing enantioselectivity or regioselectivity in cyclization reactions. |

This interactive table outlines the potential effects of different ligand classes on catalytic reactions involving this compound.

Mechanistic Role of this compound in Catalytic Cycles

This compound acts as the central substrate that undergoes transformation within the catalytic cycle. Its dipropargyl functionality provides two reactive alkyne units that can be manipulated in various ways, such as cycloisomerization or cycloaddition reactions.

In gold-catalyzed reactions, the mechanism typically begins with the coordination of one of the alkyne groups of the malonate substrate to the cationic gold(I) catalyst, displacing a more labile ligand like acetonitrile. semanticscholar.org This coordination activates the alkyne, making it highly susceptible to nucleophilic attack. In the case of cyclization to form spirobislactones from the corresponding dicarboxylic acid, an intramolecular carboxylate group acts as the nucleophile. semanticscholar.org This attack forms a vinyl-gold intermediate, which can then facilitate the second cyclization step involving the other alkyne and carboxylate groups, ultimately leading to the spirocyclic product and regeneration of the gold(I) catalyst.

For other transition metals, such as palladium, a plausible mechanistic pathway can be inferred from studies on analogous substrates like dimethyl diallylmalonate. nih.gov A potential cycle for a cycloisomerization reaction could involve:

Hydropalladation: A palladium-hydride active species adds across one of the alkyne units of the this compound.

Intramolecular Carbopalladation: The resulting alkenyl-palladium species undergoes an intramolecular insertion reaction, where the second alkyne unit inserts into the Pd-C bond, forming a five- or six-membered ring.

β-Hydride Elimination: A β-hydride elimination from the newly formed carbocycle regenerates the palladium-hydride catalyst and releases the cyclized product. Reversible β-hydride elimination and re-addition steps can lead to isomerization of the product. nih.gov

In these cycles, the this compound is not merely a passive substrate but an active participant that coordinates to the metal, undergoes intramolecular transformations while attached to the metal, and whose structure dictates the feasibility and outcome of key steps like carbometalation.

Development of Recyclable Catalytic Systems

A significant goal in modern catalysis is the development of systems that are both highly efficient and reusable, minimizing waste and cost. For transformations involving this compound and its derivatives, research has explored strategies to immobilize or recover the catalyst.

One promising approach involves the use of gold nanoparticles as a recyclable catalyst. For the cycloisomerization of dipropargylmalonic acid, gold nanoparticles stabilized by polyethylene (B3416737) glycol (PEG)-tagged imidazolium (B1220033) salts have been successfully employed. semanticscholar.org The PEG tags render the catalyst soluble in certain solvents, allowing the reaction to proceed in a homogeneous phase, which often ensures high activity. Upon completion of the reaction, the catalyst can be precipitated by changing the solvent system, allowing it to be recovered by simple filtration or centrifugation and reused in subsequent batches.

General strategies for developing recyclable catalysts applicable to these transformations include:

Immobilization on Solid Supports: Anchoring the active metal complex onto an insoluble support like silica, polymers, or magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture. researchgate.net

Use of Soluble Supports: Employing soluble polymers like PEG allows for pseudo-homogeneous catalysis, with the catalyst being recovered by precipitation. semanticscholar.org

Membrane Filtration: Using techniques like organic solvent nanofiltration, larger catalyst molecules can be retained by a membrane while the smaller product molecules pass through, enabling a continuous process. dntb.gov.ua

These approaches aim to bridge the gap between the high activity and selectivity of homogeneous catalysts and the ease of separation and recyclability characteristic of heterogeneous catalysts.

Advanced Applications in Materials Science and Complex Organic Synthesis

Fabrication of Polymer Materials with Tunable Properties

The dual alkyne functionality of dipropargylmalonate esters allows for their use in the synthesis of novel polymer architectures, particularly conjugated polyenes, which are of significant interest for their electronic and optical properties.

Research into the polymerization of dipropargylmalonate derivatives has focused on its diethyl analogue, diethyl dipropargylmalonate (DEDPM), which demonstrates the reactivity principles applicable to the dimethyl ester. Molybdenum-catalyzed polymerization methods have been particularly successful in creating soluble, highly conjugated polyenes.

One key strategy involves the random copolymerization of DEDPM with acetylene (B1199291), controlled by a well-defined molybdenum alkylidene initiator. acs.org This method allows for the insertion of acetylene "spacers" between the bulkier DEDPM units, which serves to increase the conjugation length of the resulting polyene while maintaining its solubility. acs.org The rate of acetylene addition is carefully controlled to manage the differing reactivities of the two monomers, enabling the synthesis of copolymers with varying acetylene content. acs.org The incorporation of acetylene is directly correlated with a shift in the polymer's maximum absorption wavelength (λmax) to higher values, indicating an increase in the effective conjugation length. acs.org

The properties of these copolymers are tunable based on the ratio of acetylene to DEDPM. For instance, incorporating 1.5 equivalents of acetylene per DEDPM unit yields a completely soluble, blue-colored polymer with a λmax value approaching 600 nm, signifying a very high degree of conjugation. acs.org However, polymers with an acetylene-to-DEDPM ratio greater than 1.5 tend to become increasingly insoluble. acs.org

| Equivalents of Acetylene per DEDPM | Resulting Polymer Color | Maximum Absorption (λmax) | Solubility |

|---|---|---|---|

| 0 | Purple | 534 nm | Soluble |

| ~1.0 | Navy Blue | ~570 nm | Soluble |

| 1.5 | Blue | ~600 nm | Soluble |

| >1.5 | Not specified | Not specified | Increasingly insoluble |

Furthermore, the cyclopolymerization of DEDPM using various transition metal catalysts, such as molybdenum and tungsten complexes, has been shown to produce polyenes containing six-membered rings within the polymer backbone. acs.org This process yields highly conjugated materials with defined architectures and notable air stability. acs.org

A comprehensive review of scientific literature did not yield specific examples or methods for the preparation of block copolymers using dimethyl dipropargylmalonate as a monomer. The synthesis of block copolymers typically involves living polymerization techniques where different monomer blocks are added sequentially. While the alkyne groups of this compound could potentially be utilized in "click" chemistry reactions to ligate polymer blocks, its direct use as a monomer in controlled radical or anionic polymerizations to form block copolymers is not documented in available research.

Engineering of Functionalized Polymeric Materials

The creation of porous materials for separation and adsorption is a critical area of materials science. However, the specific application of this compound in this field is not established.

Extensive literature searches did not identify any studies detailing the use of this compound as a monomer or crosslinker for the development of porous monolithic columns for chromatographic applications. The fabrication of these columns typically involves the polymerization of monomers like methacrylates (e.g., glycidyl (B131873) methacrylate) or styrenics to form a single, continuous porous rod. nih.govnih.gov

There is no available scientific literature that describes the use of this compound as a direct precursor for advanced separation or adsorption materials. While porous polymers derived from various monomers are used for these applications, the polymerization of this compound for this purpose has not been reported.

Synthetic Utility in Natural Product and Pharmaceutical Scaffold Construction

This compound is recognized as a useful building block for organic synthesis. researchgate.net Its structure is characterized by a central quaternary carbon atom substituted with two propargyl groups, which are valuable handles for further chemical transformations. The terminal alkyne functionalities can participate in a wide range of reactions, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and hydration or reduction reactions to introduce new functional groups.

This versatility makes it a potentially valuable precursor for constructing complex molecular architectures. However, despite its utility as a synthetic intermediate, specific and detailed examples of its incorporation into the total synthesis of natural products or the construction of specific pharmaceutical scaffolds are not prominently featured in the scientific literature. researchgate.net

Synthesis of Indane and Related Polycyclic Derivatives

While direct syntheses of indane derivatives starting from this compound are not extensively documented in readily available literature, its structural features suggest potential pathways for such transformations. Transition metal-catalyzed cyclization reactions are a cornerstone of modern organic synthesis for constructing polycyclic systems. For instance, the related compound, diethyl dipropargylmalonate, has been shown to undergo cyclopolymerization with transition metal catalysts to form polymers containing five-membered rings. academie-sciences.fr This reactivity highlights the propensity of the dipropargylmalonate core to form cyclic structures.

Furthermore, reactions such as the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, are powerful methods for constructing cyclopentenones, which can be key intermediates in the synthesis of indane derivatives. mdpi.comnih.govrsc.org While specific examples with this compound are not prevalent, the reaction of malonate-derived enynes has been shown to yield cyclopentenone products. mdpi.com By strategically functionalizing one of the propargyl groups of this compound to an alkene, an intramolecular Pauson-Khand reaction could potentially be employed to construct a bicyclic system, which could then be further elaborated to an indane derivative.

Nazarov cyclization, another powerful tool for cyclopentenone synthesis, involves the 4π-electrocyclization of divinyl ketones. nih.govrsc.orgnih.govmdpi.comresearchgate.net Precursors for this reaction could potentially be synthesized from this compound through partial reduction and oxidation of the alkyne moieties.

Formation of Other Complex Molecular Scaffolds and Chiral Structures

The development of asymmetric catalytic systems has enabled the synthesis of chiral molecules with high enantiomeric excess. This compound, being a prochiral molecule, is an attractive substrate for asymmetric synthesis. The use of chiral catalysts can, in principle, lead to the enantioselective formation of complex chiral scaffolds.

While specific enantioselective reactions involving this compound are not widely reported, the broader class of malonates has been extensively used in asymmetric synthesis. For example, enantioselective Michael additions of dimethyl malonate to various acceptors, catalyzed by chiral complexes, are well-established methods for creating chiral building blocks. mdpi.comresearchgate.net Similarly, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates is a known method for constructing enantioenriched all-carbon quaternary centers. tcu.edu These precedents suggest that the development of suitable chiral transition metal catalysts could enable the enantioselective cyclization or functionalization of this compound to produce valuable chiral structures.

The synthesis of chiral malonates has been achieved through the α-alkylation of malonate derivatives via enantioselective phase-transfer catalysis, yielding versatile chiral building blocks with quaternary carbon centers. researchgate.netnsf.govrsc.org This approach could potentially be adapted to derivatives of this compound.

Bridged Systems and Macrocyclic Architectures

The synthesis of bridged bicyclic and macrocyclic compounds represents a significant challenge in organic synthesis. The unique geometry of this compound offers intriguing possibilities for the construction of these complex architectures.

Intramolecular cycloaddition reactions are a powerful strategy for the synthesis of bridged ring systems. nih.govmonash.edunih.gov By tethering the two propargyl groups of this compound with a suitable linker, it is conceivable to design precursors for intramolecular [4+2] or other cycloaddition reactions that would lead to the formation of bridged bicyclic structures.

For the construction of macrocycles, ring-closing metathesis (RCM) is a widely employed and powerful technique. nih.govmdpi.comnih.govdrughunter.combeilstein-journals.orgsemanticscholar.orgresearchgate.net Derivatives of this compound, where the terminal alkynes are converted to terminal alkenes, would be excellent substrates for RCM to form macrocycles of various ring sizes. The efficiency of macrocyclization via RCM is well-documented in the synthesis of natural products and other complex molecules. drughunter.comresearchgate.net

Furthermore, the synthesis of macrocyclic malonates for other applications, such as the functionalization of fullerenes, has been reported. academie-sciences.fr These methods, which involve the condensation of malonyl dichloride with diols, demonstrate the feasibility of incorporating the malonate unit into large cyclic structures. This suggests that this compound could be a valuable precursor for creating novel macrocyclic architectures with embedded alkyne functionalities, which could be further elaborated using click chemistry or other alkyne-specific reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. rsc.org This allows for the detailed investigation of reaction pathways, the identification of intermediate structures, and the characterization of transition states—the high-energy structures that connect reactants to products. rsc.orgnih.gov

For dimethyl dipropargylmalonate, a key area of investigation is its propensity for intramolecular cyclization, given the proximity of the two reactive propargyl groups. Computational studies can model this process by:

Optimizing Geometries: Calculating the lowest-energy three-dimensional structures of the reactant, potential intermediates, transition states, and the final cyclized product.

Calculating Energies: Determining the relative energies of each species on the reaction pathway. The energy difference between the reactant and the transition state defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

Frequency Analysis: Characterizing the stationary points on the potential energy surface. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

A hypothetical reaction pathway for the intramolecular cyclization of this compound could be analyzed to produce an energy profile. The activation energy and reaction energy provide critical insights into the kinetic and thermodynamic feasibility of the reaction.

Illustrative Data: Calculated Energy Profile for a Hypothetical Intramolecular Cyclization

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS1) | First cyclization step | +25.4 |

| Intermediate | Bicyclic intermediate | +5.2 |

| Transition State (TS2) | Rearrangement step | +15.8 |

| Product | Final aromatic product | -30.1 |

Note: The data in this table is illustrative and represents the type of output generated from quantum chemical calculations, not specific experimental or published results for this exact reaction.

Prediction of Regio- and Stereoselectivity in Cycloadditions and Cyclizations

The two alkyne moieties (propargyl groups) in this compound make it a prime candidate for cycloaddition and cyclization reactions. nih.govresearchgate.net When reacting with an unsymmetrical reagent, multiple products (regioisomers or stereoisomers) can be formed. Computational chemistry is a highly effective tool for predicting the outcome of such reactions.

The selectivity is determined by the relative activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control. By modeling the various possible transition states, their relative energies can be compared to predict the regio- and stereochemical outcome.

For example, in a [3+2] cycloaddition reaction with an azide (B81097), the propargyl group can lead to the formation of two different triazole regioisomers. DFT calculations can determine which transition state is lower in energy, thus predicting the favored isomer.

Illustrative Data: Predicted Selectivity in a [3+2] Cycloaddition Reaction

| Pathway | Product Type | Transition State | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| A | 1,4-disubstituted triazole | TS-A | 18.5 | Major Product |

| B | 1,5-disubstituted triazole | TS-B | 21.2 | Minor Product |

Note: The data in this table is hypothetical, designed to illustrate how computational analysis of transition state energies is used to predict reaction selectivity.

Investigation of Electronic Structures and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various "reactivity descriptors." mdpi.comscielo.org.mx These indices are calculated from the molecule's electronic structure and can predict how it will behave in a chemical reaction. nih.govjmcs.org.mx For this compound, these descriptors help identify the most reactive sites within the molecule.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO gap generally indicates higher reactivity. The HOMO location highlights sites prone to electrophilic attack (nucleophilic character), while the LUMO location indicates sites prone to nucleophilic attack (electrophilic character).

Chemical Potential (μ): Relates to the tendency of electrons to escape the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Fukui Functions (f(r)): Identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

By calculating these values, one can generate a detailed reactivity map of this compound, predicting that the terminal carbons of the alkyne groups are likely the most reactive sites for many chemical transformations.

Illustrative Data: DFT-Based Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to deformation of electron cloud |

| Fukui Function (f+) | Distribution of an added electron | Identifies the most likely sites for nucleophilic attack |

| Fukui Function (f-) | Distribution of a removed electron | Identifies the most likely sites for electrophilic attack |

Molecular Dynamics Simulations of Polymerization Processes

The propargyl groups of this compound are capable of undergoing polymerization. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is exceptionally well-suited for modeling polymerization processes and predicting the properties of the resulting polymer. mdpi.commdpi.com

An MD simulation of this compound polymerization would typically involve:

System Setup: Creating a simulation box containing a large number of monomer molecules at a defined density and temperature.

Force Field Application: Defining a force field that describes the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). For polymerization, a reactive force field may be used to allow for the formation and breaking of chemical bonds.

Simulation Run: Solving Newton's equations of motion numerically to simulate the trajectory of each atom over a period of time, from picoseconds to microseconds. researchgate.net

Analysis: Analyzing the resulting trajectories to extract information about the polymerization process (e.g., rate of monomer consumption, chain length distribution) and the final properties of the polymer (e.g., glass transition temperature, mechanical modulus, morphology). rsc.org

MD simulations can provide insights into how factors like temperature and monomer concentration affect the structure and properties of the resulting polymer, guiding the development of new materials with desired characteristics.

Advanced Analytical and Characterization Methodologies in Dimethyl Dipropargylmalonate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure and Ring Content Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of polymers derived from dimethyl dipropargylmalonate, particularly those formed through cyclopolymerization. As a 1,6-diyne, this compound can undergo polymerization to form conjugated polymers containing cyclic structures within their backbones. NMR provides critical insights into the polymer's microstructure, including the regioselectivity of the cyclization (ring content) and the stereochemistry of the resulting double bonds.

In a typical cyclopolymerization of a 1,6-heptadiyne (B51785) monomer like this compound, the reaction can proceed via two main pathways, leading to different ring sizes in the polymer backbone. nih.gov

α-addition: Results in the formation of a five-membered cyclopentene (B43876) ring.

β-addition: Results in the formation of a six-membered cyclohexene (B86901) ring.

¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between these structures. The polymerization is readily confirmed by the disappearance of the characteristic signals of the monomer's terminal alkyne proton (–C≡C-H ) and the propargylic methylene (B1212753) protons (–C-CH₂ –C≡CH). d-nb.info Concurrently, new signals appear in the olefinic region of the ¹H NMR spectrum (typically 5.0-7.5 ppm), corresponding to the vinyl protons of the conjugated polymer backbone.

In the ¹³C NMR spectrum, the most telling change is the disappearance of the alkyne carbon signals (typically around 70-85 ppm). These are replaced by new sp² carbon signals in the 120-150 ppm range, which are characteristic of the double bonds in the polymer backbone and the cyclic units. researchgate.net By employing advanced NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), researchers can definitively assign the signals and elucidate the connectivity of the repeating units. This allows for a quantitative or semi-quantitative assessment of the ratio of five-membered to six-membered rings, providing crucial information on the "ring content" and the factors that control the regioselectivity of the polymerization. nih.govresearchgate.net

| Structure | Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Observation |

|---|---|---|---|---|

| Monomer | -C≡C-H | ~2.0 - 2.5 | ~72 | Signals disappear upon polymerization |

| -C ≡C-H | - | ~80 | ||

| -C-CH₂ -C≡ | ~2.8 | ~22 | ||

| -O-CH₃ | ~3.7 | ~53 | ||

| Polymer | Olefinic H (Backbone) | ~5.5 - 7.5 | - | New signals appear, structure and integration reveal microstructure and ring content |

| Olefinic C (Backbone) | - | ~125 - 145 | ||

| Aliphatic C / H (in rings) | Varies | Varies |

X-ray Crystallography for Elucidating Product Stereochemistry and Connectivity

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of crystalline compounds. For this compound, single-crystal X-ray diffraction has been used to definitively confirm its molecular structure. researchgate.net This technique precisely measures bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's connectivity and conformation in the solid state. The data confirms the quaternary carbon center substituted with two propargyl groups and two methyl ester functionalities. researchgate.net

Beyond the monomer itself, X-ray crystallography is invaluable for determining the complex stereochemistry of reaction products. In gold-catalyzed cyclization reactions, where this compound or related enynes can form multiple new stereocenters, crystallography is the gold standard for assigning the absolute and relative configurations of the product. nih.gov For example, in cascade reactions that form fused ring systems, NMR data alone may be insufficient to distinguish between several possible diastereomers. A successful single-crystal X-ray structure analysis provides irrefutable proof of the product's stereochemistry and connectivity, which is crucial for understanding the reaction mechanism and the factors controlling stereoselectivity. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Temperature (K) | 173 | researchgate.net |

| R-factor | 0.028 | researchgate.net |

Mass Spectrometry Techniques for Mechanistic Intermediate Identification

Understanding the pathway of a chemical reaction often requires the detection and characterization of fleeting, low-concentration intermediates. Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a uniquely powerful tool for this purpose. nih.gov Reactions involving this compound, especially metal-catalyzed cyclizations, often proceed through charged intermediates that can be readily detected by ESI-MS.

In the study of gold-catalyzed reactions of diynes, for instance, ESI-MS allows for the direct observation of key cationic species in the reaction mixture. nih.govacs.org By sampling the reaction solution in real-time, researchers can identify potential intermediates, such as gold-alkyne π-complexes, vinyl-gold species, or bis-gold intermediates where the catalyst coordinates to both alkyne functionalities. acs.org The high sensitivity of MS enables the detection of these species even at very low concentrations.

Tandem mass spectrometry (MS/MS) can be used to further characterize these detected intermediates. By isolating an ion of interest and subjecting it to collision-induced dissociation (CID), chemists can obtain structural information from the fragmentation pattern. This data helps to confirm the identity of the intermediate and provides crucial evidence to support or refute a proposed reaction mechanism. This approach is instrumental in building a complete picture of the catalytic cycle for transformations of this compound.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are essential for both qualitative and quantitative analysis in research involving this compound. They are routinely used to monitor the progress of a reaction and to assess the purity of the final products.

Gas Chromatography (GC) is well-suited for analyzing the volatile and thermally stable this compound monomer. Coupled with a Flame Ionization Detector (FID), GC can be used to monitor the consumption of the starting material over time. By using an internal standard, this analysis can be made quantitative, allowing for the calculation of reaction rates and conversion. When coupled with a Mass Spectrometer (GC-MS), the technique also provides structural information on volatile byproducts or intermediates.

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of the reaction products, which are often larger, less volatile, and more polar than the starting monomer. Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, is commonly employed. A UV detector is effective for analysis, as many of the conjugated products of this compound reactions possess a UV chromophore. HPLC is used to determine the number of components in the product mixture, assess the percentage purity of the desired compound, and guide purification efforts using preparative-scale chromatography.

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|---|

| Gas Chromatography (GC) | Reaction monitoring (monomer consumption), analysis of volatile products | Polysiloxane-based capillary column (e.g., HP-5) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Product purity assessment, purification | Reversed-Phase (e.g., C18 silica) | Acetonitrile/Water or Methanol/Water gradients | UV-Visible Spectroscopy (UV-Vis) |

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of dimethyl dipropargylmalonate are prime candidates for the application of flow chemistry and automated synthesis. Continuous flow processes, which involve pumping reagents through a network of tubes and reactors, offer substantial benefits over traditional batch synthesis, including enhanced heat transfer, improved safety for handling reactive intermediates, and the ability to telescope multi-step sequences without intermediate isolation. nih.gov The principles of flow chemistry have been successfully applied to other malonate-based syntheses, demonstrating the feasibility of this approach. rsc.org

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions, rapid optimization, and on-demand production of derivatives. chemrxiv.orgdtu.dk Such systems, integrated with in-line analytical techniques like mass spectrometry or IR spectroscopy, can create a feedback loop for autonomous reaction optimization. nih.govdtu.dk This approach would drastically reduce the time required to explore the vast chemical space accessible from this compound, moving the field closer to the efficiency seen in automated peptide and oligonucleotide synthesis. chemrxiv.org

Table 1: Comparison of Synthesis Methodologies for this compound Derivatives

| Feature | Traditional Batch Synthesis | Potential Flow/Automated Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | Seamless scaling by extending run time |

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, superior temperature control |

| Efficiency | Step-wise reactions with intermediate isolation | Telescoped reactions, reduced manual handling nih.gov |

| Optimization | Labor-intensive, one-at-a-time experiments | High-throughput screening, autonomous optimization dtu.dk |

| Productivity | Lower space-time yield | Potential for orders-of-magnitude increase in productivity researchgate.net |

Exploration of Bio-Inspired and Environmentally Benign Transformations

Future research will increasingly focus on developing "green" and sustainable synthetic routes involving this compound. A key area of exploration is the use of environmentally benign solvent systems. Deep eutectic solvents (DES), for instance, have been shown to be efficient, recyclable media for reactions like N-alkylation, offering improved yields and selectivity compared to conventional solvents. researchgate.net Adopting such solvents for the synthesis and modification of this compound could significantly reduce the environmental impact of these processes.

Bio-inspired catalysis represents another promising frontier. While not yet extensively studied for this specific compound, the use of enzymes or chemo-enzymatic strategies could offer highly selective and efficient transformations under mild conditions. This approach aligns with the principles of green chemistry by reducing energy consumption and waste generation. Research could also explore the development of controlled-release systems, where this compound-derived materials could encapsulate and release active compounds in a targeted manner, minimizing environmental exposure. researchgate.net

Development of New Energetic Materials and Composites (where this compound acts as a monomer)

The two propargyl groups in this compound are high-energy functionalities, making the molecule an attractive monomer for the synthesis of novel energetic materials. The polymerization or cross-linking of these alkyne units can lead to the formation of a rigid, high-energy-density polymer network. Research in this area would focus on controlling the polymerization process to create materials that are not only powerful but also possess the requisite thermal stability and low sensitivity for practical applications.

The synthesis of energetic polymers often targets specific physical properties, such as a suitable melting point and solubility in plasticizers, to ensure processability. dtic.mil Efforts to synthesize energetic monomers from related malonate compounds have been previously explored, indicating the relevance of this chemical family in the field. dtic.mil By incorporating this compound into polymer backbones, it may be possible to develop new binders or composites with enhanced energy content and predictable decomposition behavior, analogous to studies on other nitrogen-rich energetic materials. mdpi.com

Table 2: Potential Characteristics of Energetic Polymers from this compound

| Property | Description | Research Goal |

|---|---|---|

| Energy Density | High due to the presence of alkyne functionalities and potential for nitrogen-rich modifications. | Maximize energy release per unit volume/mass. |

| Thermal Stability | The stability of the resulting polymer network under thermal stress. | Achieve a high decomposition temperature to ensure safe handling and storage. |

| Sensitivity | Resistance to initiation by shock, friction, or impact. | Minimize sensitivity to ensure material is stable and not prone to accidental detonation. |

| Processability | Properties like melting point and solubility that affect manufacturing. dtic.mil | Tailor physical properties for compatibility with existing processing techniques. |

Expanding the Scope of Complex Molecular Synthesis and Material Applications

As a versatile building block, this compound is well-suited for constructing complex molecular architectures. researchgate.net The dual alkyne functionality allows for a host of powerful chemical transformations. For example, it is an ideal substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile construction of bis-triazole structures and linking molecular fragments.